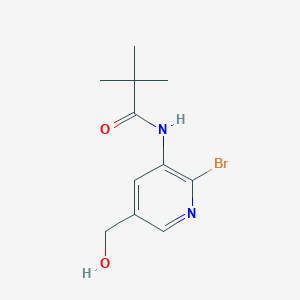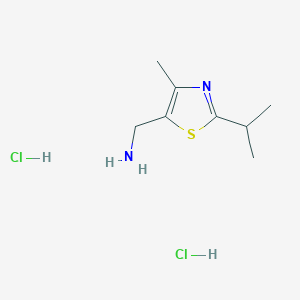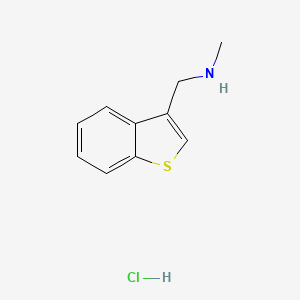
N-(1-benzothien-3-ylmethyl)-N-methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzothien-3-ylmethyl)-N-methylamine hydrochloride (BMAH) is an amine hydrochloride that has been used in scientific research for its wide range of applications. BMAH is a synthetic compound that has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments. BMAH is a highly versatile compound, with applications in areas such as drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-substituted (naphth-1-yl)methylamines, similar in structure to N-(1-benzothien-3-ylmethyl)-N-methylamine hydrochloride, have been studied for their synthesis pathways and chemical properties. These compounds are precursors in synthesizing biologically active substances, including drugs like terbinafine. Different methods for synthesizing these compounds have been explored, such as reductive amination and the Blanc reaction, emphasizing the high yield and purity of the target compounds (Kazakov, 2003).
Biological Activities and Transport Mechanisms
Research has been conducted on the effects of N1-substituents in polyamine conjugates, similar to N-(1-benzothien-3-ylmethyl)-N-methylamine hydrochloride, on cellular uptake and cytotoxicity. These studies involve varying the size of the N1-arylalkyl substituent and observing its influence on cytotoxicity profiles in different cell lines. This research helps in understanding how these compounds can be selectively delivered to cells containing active polyamine transporters (Gardner et al., 2004).
Application in Synthesis of Other Compounds
Studies have also been conducted on the synthesis of various compounds using N-methylamines as intermediates. These include the synthesis of cyclohexenylmethylamines and related compounds with potential pharmacological activities. The methodology and structure-activity relationships of these compounds provide insights into their potential applications in medicinal chemistry (Kato et al., 1984).
Vibrational Analysis and Structural Studies
Vibrational assignments and structural analyses have been conducted on compounds similar to N-(1-benzothien-3-ylmethyl)-N-methylamine hydrochloride. These studies involve spectroscopic analyses, providing insights into the molecular structure and properties of these compounds, which is crucial for their application in various scientific fields (Dunkers & Ishida, 1995).
Application in Drug Synthesis
The compound has been used in the synthesis of stable and radioactive isotope-labeled anticonvulsant agents. This demonstrates its utility in pharmaceutical research, particularly in developing drugs with improved efficacy and safety profiles (Lin et al., 2013).
Eigenschaften
IUPAC Name |
1-(1-benzothiophen-3-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBMPSWYYVZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

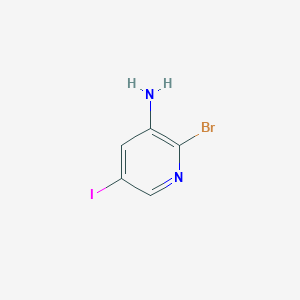
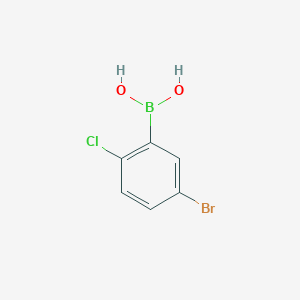
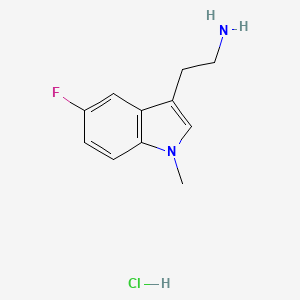
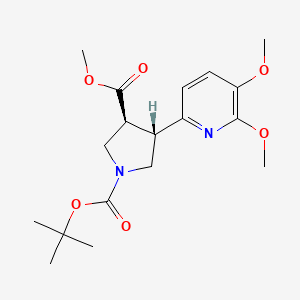
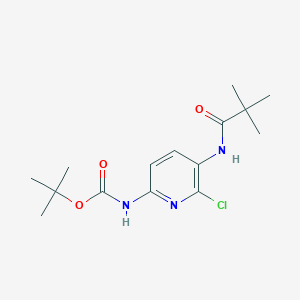
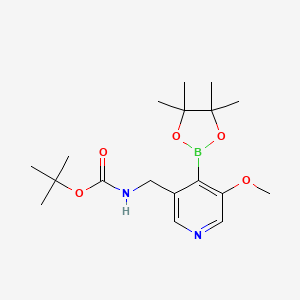
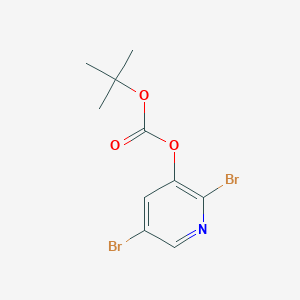
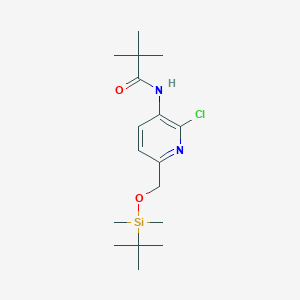
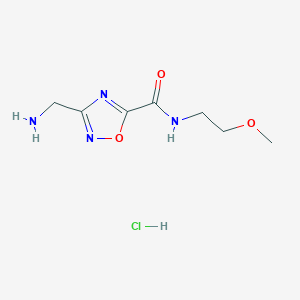
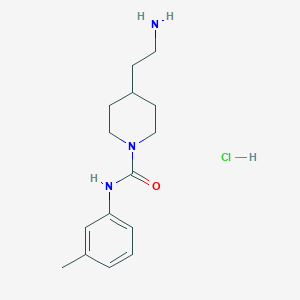
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
